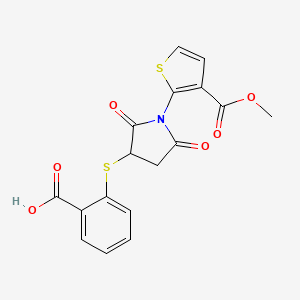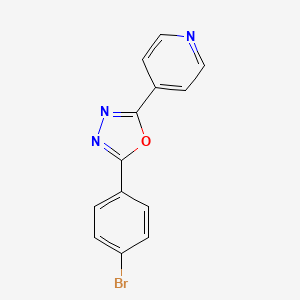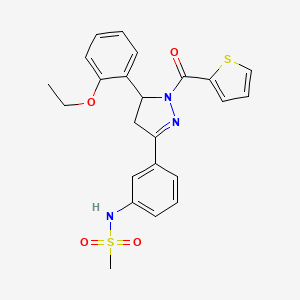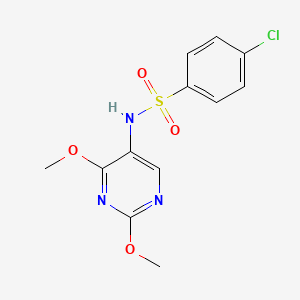
4-chloro-N-(2,4-diméthoxypyrimidin-5-yl)benzène-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide”, often involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Applications De Recherche Scientifique
- Des chercheurs ont synthétisé de nouveaux dérivés de ce composé et ont évalué leur potentiel anticancéreux. Plus précisément, les composés contenant à la fois des motifs benzènesulfonamide et imidazole ont montré des effets cytotoxiques prometteurs contre les cellules cancéreuses HeLa tout en étant moins toxiques pour les cellules non tumorales . Ces composés ont induit l'apoptose dans les cellules HeLa et ont montré un potentiel pour une thérapie anticancéreuse ciblée.
- La stabilité métabolique des composés actifs a été évaluée dans les microsomes hépatiques humains. Les résultats ont indiqué que ces composés subissent des réactions d'oxydation de première phase, les métabolites hypothétiques étant des acides sulféniques et ensuite sulfiniques . Comprendre leur devenir métabolique est crucial pour le développement de médicaments.
- La structure cristalline du composé a été étudiée pour ses propriétés optiques non linéaires. L'analyse de diffraction des rayons X sur monocristal a révélé une structure monoclinique avec le groupe d'espace Pc. Ces matériaux trouvent des applications en optoélectronique et en photonique .
- Des chercheurs ont synthétisé des dérivés d'imidazole tétrasubstitués, y compris ce composé. Ces dérivés ont été évalués pour leur activité antioxydante. L'étude de leurs propriétés de piégeage des radicaux peut fournir des informations sur les applications thérapeutiques potentielles .
Activité anticancéreuse
Évaluation de la stabilité métabolique
Matériaux optiques non linéaires
Activité antioxydante
En résumé, le 4-chloro-N-(2,4-diméthoxypyrimidin-5-yl)benzène-1-sulfonamide présente des applications diverses, allant de la recherche sur le cancer à la science des matériaux. Sa structure et ses propriétés uniques en font un sujet intrigant pour de nouvelles investigations dans de multiples domaines scientifiques. 🌟 .
Mécanisme D'action
Target of Action
The primary target of the compound 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . The structural similarity between this compound and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to bind to the active site of the enzyme, thereby inhibiting its activity . This results in the prevention of dihydrofolate, tetrahydrofolate formation, and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide affects the folate synthesis pathway . Folate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folate synthesis, the compound effectively halts bacterial DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties may impact the bioavailability of the compound, but specific details for this compound are currently unavailable.
Result of Action
The result of the action of 4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzene-1-sulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folate, an essential component for bacterial DNA synthesis, the compound effectively halts the growth and division of bacterial cells .
Orientations Futures
Given the potential biological and pharmaceutical properties of pyrimidine derivatives, future research could focus on the development of new synthetic methods and the exploration of their diverse biological activities. Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
4-chloro-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-19-11-10(7-14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJDKIZQFHDSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

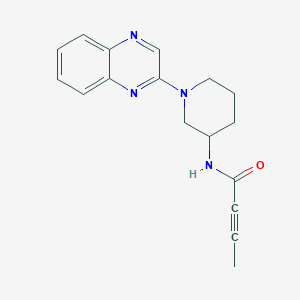
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)
![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544798.png)
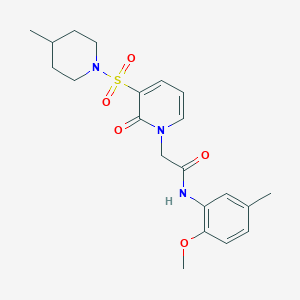

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B2544803.png)
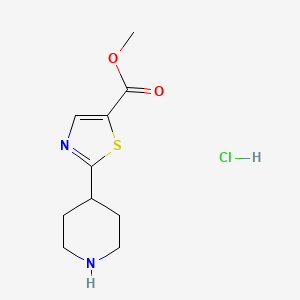
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2544807.png)
![N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)
![2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2544812.png)
